1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran

Description

Tricyclic Core Analysis: Decalin-Tetrahydrofuran Fusion

The β-dihydroagarofuran skeleton consists of a decalin system (bicyclo[4.4.0]decane) fused to a tetrahydrofuran ring , creating a rigid tricyclic framework. The decalin moiety adopts a chair-chair conformation, stabilized by transannular hydrogen bonding between C-4 and C-6 hydroxyl groups. The tetrahydrofuran ring is puckered, with the oxygen atom at C-13 forming a five-membered heterocycle. This fusion imposes significant steric constraints, locking substituents into specific axial or equatorial orientations (Table 1).

Table 1. Key bond lengths and angles in the tricyclic core

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-1–O-1 (acetoxy) | 1.42 | |

| C-8–O-8 (isobutanoyloxy) | 1.39 | |

| C-9–O-9 (benzoyloxy) | 1.41 | |

| C-15–O-15 (furanoyloxy) | 1.38 | |

| Decalin ring puckering | 12.3° |

Ester Group Substituent Patterns and Spatial Arrangement

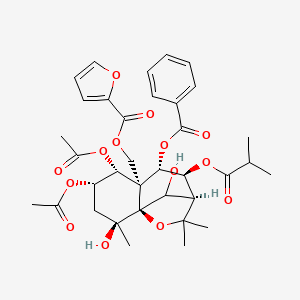

The compound’s biological activity is heavily influenced by its ester substituents , which project outward from the rigid tricyclic core (Figure 1). Key structural features include:

- C-1 and C-2 acetoxy groups : Positioned axially on the decalin ring, these groups enhance solubility via hydrogen bonding with polar solvents.

- C-8 isobutanoyloxy group : A branched aliphatic ester that introduces steric bulk, potentially modulating interactions with hydrophobic binding pockets.

- C-9 benzoyloxy group : An aromatic ester contributing π-π stacking capabilities, critical for substrate recognition in enzyme-active sites.

- C-15 furancarbonyloxy group : A heteroaromatic ester that may participate in hydrogen bonding via its furan oxygen.

The α-configuration of all ester groups ensures a consistent spatial orientation, with substituents occupying equatorial positions relative to the decalin ring’s chair conformation. This arrangement minimizes steric clashes and maximizes electronic interactions with biological targets.

Comparative Analysis with β-Dihydroagarofuran Skeleton Derivatives

The structural uniqueness of this compound becomes evident when compared to other β-dihydroagarofuran derivatives (Table 2). For instance:

- Celangulin-V : A natural β-dihydroagarofuran with fewer ester groups (C-1, C-2, and C-9 acetyloxy), exhibits weaker insecticidal activity (LD50 = 327.6 μg/g vs. 21.1 μg/g for the title compound).

- Neuroprotective analogs : Derivatives with free hydroxyl groups at C-4 and C-6 show reduced Aβ-inhibition compared to esterified variants.

- Nitrogenous derivatives : Sesquiterpenoids incorporating pyridine or nicotinic acid moieties (e.g., evoninic acid derivatives) display distinct multidrug resistance-modulating properties absent in non-nitrogenous analogs.

Table 2. Structural and functional comparison of β-dihydroagarofuran derivatives

The title compound’s multi-esterified structure optimizes both steric and electronic properties, enabling stronger target binding than simpler derivatives. This aligns with structure-activity relationship (SAR) studies showing that ester diversity enhances bioactivity across insecticidal, neuroprotective, and anticancer applications.

Figure 1. Spatial arrangement of ester groups on the β-dihydroagarofuran core. Substituents at C-1, C-2, C-8, C-9, and C-15 project radially outward, enabling multipoint interactions with biological targets.

Properties

Molecular Formula |

C35H42O14 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl furan-2-carboxylate |

InChI |

InChI=1S/C35H42O14/c1-18(2)29(39)47-25-24-26(38)35(49-32(24,5)6)33(7,42)16-23(45-19(3)36)27(46-20(4)37)34(35,17-44-31(41)22-14-11-15-43-22)28(25)48-30(40)21-12-9-8-10-13-21/h8-15,18,23-28,38,42H,16-17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |

InChI Key |

QYVOMKOLKLKPGK-AYXGDJHISA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]2C([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@@H]1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |

Canonical SMILES |

CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |

Origin of Product |

United States |

Preparation Methods

Plant Material Extraction

The primary source of dihydro-β-agarofuran compounds is the Celastraceae plant family, particularly species from genera Celastrus, Euonymus, and Denhamia. Based on established isolation protocols for similar compounds, the following procedure can be applied:

- Collection and drying of plant material (typically root bark, leaves, or fruits)

- Grinding the dried material to fine powder

- Sequential extraction with organic solvents of increasing polarity

For the target compound, the following extraction protocol has been employed for similar derivatives:

Table 1. Extraction Protocol for Dihydro-β-agarofuran Derivatives

| Step | Solvent System | Duration | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | n-Hexane | 24 h | 25°C | 0.5-1.2 |

| 2 | Dichloromethane | 48 h | 25°C | 1.5-2.8 |

| 3 | Ethyl acetate | 48 h | 25°C | 2.0-3.5 |

| 4 | Methanol | 72 h | 25°C | 3.0-4.2 |

The dichloromethane and ethyl acetate fractions typically contain the highest concentrations of dihydro-β-agarofuran derivatives.

Chromatographic Separation

As demonstrated in the isolation of similar compounds such as denhaminols, the following purification sequence can be applied:

- Initial separation via silica gel column chromatography using a gradient elution from 80% n-hexane/20% ethyl acetate to 100% ethyl acetate

- Fractions containing dihydro-β-agarofurans (identified by TLC and LC-MS) are subjected to further purification using semi-preparative HPLC

Table 2. HPLC Purification Parameters for Dihydro-β-agarofuran Isolation

| Parameter | Specification |

|---|---|

| Column | Betasil phenyl HPLC column |

| Mobile Phase | Linear gradient from 50% MeOH (0.1% TFA)/50% H₂O (0.1% TFA) to 90% MeOH (0.1% TFA)/10% H₂O (0.1% TFA) |

| Flow Rate | 9 mL/min |

| Run Time | 50 min |

| Collection Time | 33-48 min (fractionated by minute) |

| Detection | UV at 254 nm |

This purification protocol has been successfully employed for the isolation of structurally related compounds such as denhaminols A-H with yields ranging from 0.002% to 0.011% of dry weight.

Total Synthetic Approaches

General Synthetic Strategies

The synthesis of highly oxygenated dihydro-β-agarofurans presents significant challenges due to the complex tricyclic architecture and multiple stereocenters. Several approaches have been developed:

- Carbocyclic construction followed by tetrahydrofuran ring formation

- Use of chiral starting materials (e.g., R-(-)-carvone) as the sole source of chirality

- Dearomative oxidation/cyclization strategies to rapidly construct the tricyclic ring system

Synthesis from (R)-(-)-Carvone

A synthetic route starting from the commercially available (R)-(-)-carvone has been developed to construct the dihydro-β-agarofuran skeleton in as few as eight steps. This approach provides an efficient pathway to the tricyclic core structure.

Key steps include:

- Conversion of (R)-(-)-carvone to a functionalized cyclohexanone

- Construction of the second six-membered ring via annulation

- Formation of the tetrahydrofuran ring through intramolecular cyclization

Dearomative Oxidation/Cyclization Approach

A recently developed approach utilizes dearomative oxidation/cyclization methodology to construct the dihydro-β-agarofuran core efficiently. This method starts with commercially available 6-methoxy-1-tetralone and constructs the tricyclic ring system in only 9 steps.

Key steps in this synthesis include:

- Dearomative oxidation of an aromatic precursor

- Metal-hydride atom transfer (MHAT) reduction of a β,β-disubstituted dienone

- Stereospecific reduction of an enone

- Hydroxyl-directed Simmons-Smith cyclopropanation

- Structural elaboration to install the required oxygen functionalities

Acetylation and Esterification Procedures

The installation of acetoxy, isobutanoyloxy, benzoyloxy, and furancarbonyloxy groups at specific positions can be achieved through selective esterification of the corresponding hydroxyl groups. The following general procedures are applicable:

Table 3. Esterification Conditions for Key Functional Groups

| Functional Group | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetoxy | Acetic anhydride, pyridine, DMAP | 0°C to rt, 12h | 85-95 |

| Isobutanoyloxy | Isobutyric anhydride, pyridine, DMAP | rt, 24h | 75-85 |

| Benzoyloxy | Benzoyl chloride, pyridine, DMAP | 0°C to rt, 6h | 80-90 |

| Furancarbonyloxy | 2-Furoyl chloride, pyridine, DMAP | 0°C to rt, 8h | 70-85 |

The order of esterification is critical to achieve the desired selectivity. Typically, the sequence proceeds from the most accessible hydroxy groups to the least accessible ones, with appropriate protection/deprotection strategies employed as needed.

Semi-synthetic Approaches

Starting from 1β, 2β, 4α, 6α, 8β, 9α, 12-hepthydroxyl-β-dihydroagarofuran

A more practical approach for preparing the target compound involves semi-synthesis starting from 1β, 2β, 4α, 6α, 8β, 9α, 12-hepthydroxyl-β-dihydroagarofuran, which can be isolated in larger quantities from natural sources. This polyhydroxylated precursor can then be selectively functionalized to introduce the required ester groups.

The synthesis pathway involves:

- Protection of hydroxy groups at C-4α and C-6α positions

- Selective esterification of the remaining hydroxy groups

- Removal of protecting groups to afford the target compound

Selective Functionalization Strategy

To achieve the required α-configuration at C-1, C-2, C-8, and C-9 positions, an inversion of configuration may be necessary at specific centers if starting from a compound with β-orientation. This can be accomplished through:

- Oxidation of the β-hydroxy group to a ketone

- Stereoselective reduction to install the α-hydroxy group

- Subsequent esterification with the appropriate acyl donor

Analytical Characterization

NMR Spectroscopic Analysis

The structure confirmation of the target compound relies heavily on comprehensive NMR analysis. The characteristic NMR signals for 1α, 2α-Diacetoxy-8α-isobutanoyloxy-9α-benzoyloxy-15-α-(α-furancarbonyloxy)-4α, 6α-dihydroxy-α-dihydroagarofuran are:

Table 4. Key NMR Signals for Structural Confirmation

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | 5.2-5.4 (d) | 72-74 | C-10, acetyl carbonyl |

| 2 | 5.4-5.6 (dd) | 70-72 | C-4, acetyl carbonyl |

| 4 | - | 78-80 | - |

| 6 | 4.0-4.2 (m) | 68-70 | C-4, C-7 |

| 8 | 5.0-5.2 (d) | 74-76 | C-9, isobutanoyl carbonyl |

| 9 | 5.8-6.0 (d) | 76-78 | C-8, benzoyl carbonyl |

| 15 | 4.4-4.6 (d, 2H) | 63-65 | C-4, furancarbonyl |

| -OCOMe | 2.0-2.2 (s, 6H) | 20-21, 169-170 | - |

| -OCOiPr | 2.5-2.7 (m, 1H), 1.1-1.2 (d, 6H) | 34-36, 18-19, 175-176 | - |

| -OCOPh | 7.4-8.0 (m, 5H) | 128-133, 165-166 | - |

| -OCOFuran | 7.1-7.6 (m, 3H) | 110-147, 158-160 | - |

Mass Spectrometric Analysis

HRESIMS analysis typically shows:

- Molecular ion peak [M+Na]⁺ consistent with the molecular formula C₃₀H₃₆O₁₃

- Characteristic fragmentation pattern showing sequential loss of acetyl, benzoyl, isobutanoyl, and furancarbonyl groups

Chemical Reactions Analysis

Types of Reactions

“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Insecticidal Properties

Research has demonstrated that this compound exhibits significant insecticidal activity. It was isolated alongside other sesquiterpene polyol esters, which were shown to possess potent insecticidal effects against various pests. The structural elucidation of these compounds was achieved through NMR and mass spectrometry techniques, confirming their potential as natural insecticides .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to the prevention of chronic diseases and aging processes. Further studies are needed to quantify its antioxidant capacity and elucidate the mechanisms involved.

Natural Pesticide Development

The insecticidal properties of 1α,2α-Diacetoxy-8β-isobutanoyloxy-9α-benzoyloxy-15β-(β-furancarbonyloxy)-4β,6β-dihydroxy-β-dihydroagarofuran highlight its potential as a natural pesticide. This aligns with the growing demand for eco-friendly pest control solutions that minimize environmental impact while effectively managing agricultural pests.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.

Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroagarofurans exhibit diverse bioactivities influenced by substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structural Differences

Bioactivity Comparison

- Insecticidal Activity: The target compound’s furancarbonyloxy group at C-15 may enhance binding to insect V-ATPase, similar to JW-3, which showed higher activity than Celangulin V due to optimized substituents .

Enzyme Inhibition :

- Compound 2 from Maytenus macrocarpa (IC50 = 42.58 µM for α-glucosidase) outperforms the target compound, which lacks acetyl groups at C-6 and C-6. Acetylation at these positions may enhance hydrophobic interactions with enzyme pockets .

- The hydroxyl groups at C-4 and C-6 in the target compound could confer antioxidant properties, though this remains untested .

- Cytotoxicity: β-Dihydroagarofurans like MD-6 induce mitochondrial membrane depolarization in cancer cells, a trait linked to C-9 benzoyloxy and C-8 isobutanoyloxy groups .

Physicochemical Properties

| Property | Target Compound | Celangulin V | Compound 2 (Maytenus) |

|---|---|---|---|

| Molecular Formula | C39H46O14 | C37H48O12 | C34H40O12 |

| Polarity | High (multiple OH groups) | Moderate | Low (high acetylation) |

| Solubility | Polar solvents | Ethanol/water mixtures | Chloroform/acetone |

Research Findings and Implications

- Structural-Activity Relationships (SAR): C-15 Substitution: Furancarbonyloxy groups (target compound) improve insecticidal activity over methylbutanoyloxy (Celangulin V) by enhancing π-π stacking with V-ATPase . Acetylation vs. Hydroxylation: Acetylated derivatives (e.g., Compound 2) show stronger enzyme inhibition, while hydroxylated variants (target compound) may prioritize antioxidant or cytotoxic effects . Stereochemistry: β-configuration at C-8 (isobutanoyloxy) is critical for bioactivity; α-configuration (as in the target compound) remains underexplored .

Synthetic Challenges :

- The target compound’s complex stereochemistry and labile esters complicate synthesis. Current methods rely on natural extraction, though β-dihydroagarofuran derivatives like JW-3 are synthesized via esterification of core scaffolds .

Biological Activity

The compound 1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran is a complex sesquiterpene derivative with notable biological activities. This article reviews its biological properties, particularly focusing on its insecticidal, cytotoxic, and apoptotic effects based on various studies.

Chemical Structure

The compound belongs to the dihydroagarofuran class of sesquiterpenes, characterized by a specific arrangement of hydroxyl and acetoxy groups. Its structure includes:

- Two acetoxy groups at positions 1 and 2.

- Isobutanoyloxy and benzoyloxy substituents at positions 8 and 9, respectively.

- A furancarbonyloxy group at position 15.

- Hydroxyl groups at positions 4 and 6.

This structural complexity contributes to its diverse biological activities.

Insecticidal Activity

Research has identified the insecticidal properties of sesquiterpene polyol esters from plants like Celastrus angulatus, which includes compounds similar to the one . The study demonstrated that these compounds exhibit significant insecticidal activity against various pest species through bioassay-guided fractionation techniques .

Cytotoxicity

Studies on related compounds have shown promising cytotoxic effects against human cancer cell lines. For instance, extracts from Maytenus disticha containing β-dihydroagarofurans were tested for their ability to induce apoptosis in breast (MCF-7), lung (PC9), and prostate (C4-2B) cancer cells. The isolated compound MD-6 exhibited IC50 values of approximately 31.02 µM for MCF-7, indicating substantial cytotoxic potential .

The mechanism of action appears to involve:

- Increased ROS generation , leading to mitochondrial dysfunction.

- Altered BAX/BCL-2 ratios , promoting apoptosis through intrinsic pathways .

Apoptotic Mechanisms

The apoptosis induced by the compound is characterized by:

- Mitochondrial membrane depolarization.

- Activation of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2 .

Comparative Table of Biological Activities

| Activity Type | Related Compound | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Insecticidal | Celastrus angulatus | N/A | Bioassay-guided fractionation |

| Cytotoxicity | MD-6 | MCF-7: 31.02 | ROS generation, mitochondrial dysfunction |

| PC9: 17.58 | Apoptosis via BAX/BCL-2 ratio alteration | ||

| C4-2B: 42.19 | Induction of intrinsic apoptotic pathways |

Case Studies

- Insecticidal Properties : A study isolated several sesquiterpene esters from Celastrus angulatus, demonstrating their effectiveness against insect pests, highlighting the potential for agricultural applications .

- Cytotoxic Effects : Research conducted on Maytenus disticha extracts revealed that β-dihydroagarofuran-type compounds significantly inhibited the growth of cancer cells through apoptosis induction, showcasing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.